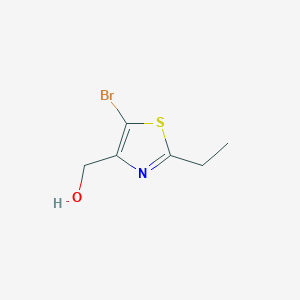

(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol

Descripción

Propiedades

IUPAC Name |

(5-bromo-2-ethyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNOS/c1-2-5-8-4(3-9)6(7)10-5/h9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIHQIFKLFBQMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol typically involves the bromination of 2-ethyl-1,3-thiazole followed by the introduction of a hydroxymethyl group at the 4th position. One common method involves the reaction of 2-ethyl-1,3-thiazole with bromine in the presence of a suitable solvent to yield 5-bromo-2-ethyl-1,3-thiazole. This intermediate is then subjected to a formylation reaction using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group, resulting in the formation of (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol .

Industrial Production Methods

Industrial production methods for (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

Oxidation: (5-Bromo-2-ethyl-1,3-thiazol-4-yl)carboxylic acid.

Reduction: 2-Ethyl-1,3-thiazol-4-ylmethanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol exhibits notable antimicrobial activity. A study evaluated its effectiveness against several pathogenic strains, revealing that it possesses superior activity against Gram-positive bacteria compared to other derivatives . The compound's structural features, including the bromine atom and thiazole ring, enhance its reactivity and biological interactions.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting monoacylglycerol lipase (MAGL), which is involved in lipid metabolism. In vitro assays demonstrated that derivatives of (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol achieved over 60% inhibition at concentrations around 100 µM . This inhibition is significant as MAGL plays a role in pain and inflammation pathways.

Biological Applications

Cancer Research

The compound has been explored for its anti-cancer properties. Studies utilizing cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) demonstrated that treatment with (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol resulted in a significant reduction in cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells .

Diabetes Management

In addition to its antimicrobial and anticancer activities, research suggests that this compound may have applications in managing diabetes-related conditions. It has been noted for its cytoprotective effects and potential utility in preventing complications associated with diabetes mellitus, including cardiovascular diseases and neuropathies .

Industrial Applications

Chemical Synthesis

(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol serves as a valuable building block in organic synthesis. Its unique chemical properties allow it to be used as a reagent in various organic reactions, facilitating the development of more complex molecules. This versatility makes it an important compound for the production of specialty chemicals.

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated various thiazole derivatives for their antimicrobial efficacy against standard pathogenic strains. The results indicated that compounds derived from (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol exhibited higher antibacterial potency than traditional antibiotics like ampicillin .

Case Study 2: Cancer Cell Proliferation

In another investigation focused on anticancer activity, the MTT assay was employed to assess cell viability following treatment with the compound. The findings revealed a significant reduction in proliferation rates of HepG2 and MCF7 cells, suggesting its potential as a therapeutic agent against certain types of cancer .

Data Summary Table

Mecanismo De Acción

The mechanism of action of (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells, leading to cell death. The exact pathways and molecular targets can vary and are often the subject of ongoing research .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural and functional differences between (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol and related compounds:

*Hypothetical calculation based on substituents.

Key Observations:

- Lipophilicity: The bromine and ethyl groups in the target compound increase lipophilicity compared to amino- or methyl-substituted analogs (e.g., (2-Amino-1,3-thiazol-4-yl)methanol) .

- Electronic Effects: Bromine’s electron-withdrawing nature contrasts with the electron-donating -NH2 group in (2-Amino-1,3-thiazol-4-yl)methanol, altering reactivity in substitution reactions .

- Biological Activity : Triazole-thiazole hybrids (e.g., 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole) exhibit antimicrobial properties, suggesting bromine’s role in enhancing bioactivity .

Actividad Biológica

(5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of bromine enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial activities. For instance, studies have shown that 5-bromo-2-amino-thiazoles can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism, which may contribute to their antimicrobial effects .

Table 1: Inhibition of MAGL by Thiazole Derivatives

| Compound | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol | 10–55 | >60 |

| 5-bromo-N-(4-methoxyphenyl)-4-phenylthiazol-2-amine | 20–50 | >70 |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting a potential role in cancer therapeutics. Notably, compounds similar to (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol have demonstrated cytotoxic effects against various cancer cell lines .

Case Study: Cytotoxic Effects on HeLa Cells

In a study assessing the cytotoxicity of thiazole derivatives on HeLa cells using the MTT assay, several compounds exhibited potent activity with minimal cytotoxicity towards normal cells. This indicates a selective effect on cancerous cells while sparing healthy tissues .

The mechanism of action for (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of MAGL, which is crucial in lipid signaling pathways. By inhibiting this enzyme, it may alter endocannabinoid levels and affect cell signaling pathways related to inflammation and pain .

- Receptor Modulation : Thiazole derivatives can interact with receptors involved in various physiological processes. This interaction may lead to modulation in receptor activity and subsequent biological responses.

Research Findings

Recent studies have focused on synthesizing highly functionalized thiazole derivatives through efficient one-pot methods. These methodologies not only streamline the synthesis process but also enhance the yield and purity of the desired products .

Table 2: Synthesis Yields of Thiazole Derivatives

| Reaction Conditions | Yield (%) |

|---|---|

| mCPBA in DMF | >93 |

| H2O2 (50% aq) | 6 |

| UHP | 3 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Grignard reagent-mediated coupling reactions. For example, reacting a brominated thiazole derivative with a phenyl-methanol precursor in anhydrous ether solvents under nitrogen atmosphere. Temperature control (0–5°C) minimizes side reactions like oxidation of the methanol group .

- Optimization : Use of catalysts (e.g., KOH in ethanol) and reflux conditions (5 hours at 80°C) improves cyclization efficiency, as seen in analogous thiazole-methanol syntheses .

- Table 1 : Key parameters for synthesis optimization.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial step) | Reduces oxidation |

| Solvent | Anhydrous ether | Enhances stability |

| Catalyst (KOH) | 0.5–1.0 eq | Balances reactivity |

Q. How can spectroscopic techniques (NMR, IR, MS) characterize (5-Bromo-2-ethyl-1,3-thiazol-4-yl)methanol?

- 1H NMR : Expect signals at δ 4.11 ppm (methanol -OH, broad singlet) and δ 6.4–7.11 ppm (aromatic protons). The ethyl group on the thiazole ring appears as a triplet near δ 1.2–1.5 ppm .

- IR : Peaks at 3120–3533 cm⁻¹ (O-H stretch), 1611 cm⁻¹ (C=N), and 1333 cm⁻¹ (C-Br) confirm functional groups .

- MS : Molecular ion [M+H]+ expected at m/z 236–259 (based on analogous compounds) .

Q. What safety protocols are critical when handling this compound?

- Hazards : Corrosive to skin (H315) and toxic if inhaled (H335). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture due to the reactive methanol group .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for thiazole-methanol derivatives be resolved?

- Analysis Framework :

Compare assay conditions (e.g., cell lines, solvent carriers). For example, DMSO concentrations >0.1% may inhibit bacterial growth, skewing antimicrobial results .

Validate target interactions using crystallography (e.g., SHELX-refined structures to confirm binding modes) .

- Case Study : Discrepancies in IC₅₀ values for similar compounds were traced to variations in purity (>97% vs. 95%) and residual solvents .

Q. What crystallographic strategies apply to resolving the structure of this compound?

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) with SHELXL for refinement. The bromine atom’s heavy atom effect aids phasing .

- Challenges : Twinning or disorder in the ethyl-thiazole moiety requires iterative refinement with SHELXE .

Q. What mechanistic insights explain substitution reactions at the thiazole ring’s 4-position?

- Pathway : Electrophilic aromatic substitution (EAS) is favored at the electron-rich 4-position. DFT studies on analogous compounds show bromine acts as a leaving group, enabling nucleophilic attack .

- Experimental Validation : Monitor reaction progress via LC-MS. For example, Suzuki coupling with aryl boronic acids yields biaryl derivatives, confirmed by m/z shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.